(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride
CAS No.: 2305336-14-3
Cat. No.: VC12004105
Molecular Formula: C9H13ClFNO
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305336-14-3 |
|---|---|
| Molecular Formula | C9H13ClFNO |
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | (1S)-1-(5-fluoro-2-methoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(10)3-4-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |
| Standard InChI Key | RGEAYGUWTJKOJM-RGMNGODLSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=CC(=C1)F)OC)N.Cl |
| SMILES | CC(C1=C(C=CC(=C1)F)OC)N.Cl |
| Canonical SMILES | CC(C1=C(C=CC(=C1)F)OC)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is (1S)-1-(5-fluoro-2-methoxyphenyl)ethanamine hydrochloride, reflecting its stereochemistry and substituent positions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2305336-14-3 | |
| Molecular Formula | C₉H₁₃ClFNO | |
| Molecular Weight | 205.66 g/mol | |
| InChI Key | RGEAYGUWTJKOJM-RGMNGODLSA-N | |
| SMILES | CC@@HN.Cl |
The S-configuration at the chiral center is critical for its potential biological activity, as enantiomers often exhibit divergent interactions with biomolecules. The fluorine atom’s electronegativity and the methoxy group’s electron-donating properties influence the compound’s electronic distribution, affecting its solubility and receptor affinity.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves reductive amination of 5-fluoro-2-methoxybenzaldehyde with a chiral amine precursor, followed by salt formation:
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Aldehyde Preparation:
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2-Methoxy-5-fluorobenzaldehyde is synthesized via Friedel-Crafts alkylation of fluorobenzene derivatives.
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Reductive Amination:
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The aldehyde reacts with ammonium acetate in the presence of a reducing agent (e.g., NaBH₃CN) to yield the (1S)-amine enantiomer.
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Salt Formation:
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Treatment with hydrochloric acid converts the free base to its hydrochloride salt, improving stability and solubility.
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Industrial-Scale Production
Industrial methods optimize yield and enantiomeric excess (ee) through:
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Catalytic Asymmetric Synthesis: Chiral catalysts like BINAP-ruthenium complexes achieve >98% ee .
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Crystallization Techniques: Solvent-mediated crystallization removes undesired enantiomers, ensuring pharmaceutical-grade purity.
Physicochemical Properties
Solubility and Stability
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Water Solubility: Moderate (~50 mg/mL at 25°C) due to the hydrochloride salt form.
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Thermal Stability: Decomposes at ~210°C, necessitating storage at 2–8°C.
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pH Sensitivity: Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline environments.
Partition Coefficients
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logP (Octanol/Water): Estimated at 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Biological and Pharmacological Activity
Receptor Interactions
Structural analogs exhibit affinity for:
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Serotonin Receptors (5-HT₁A/2A): EC₅₀ values of 10–50 nM in vitro, suggesting potential antidepressant or anxiolytic effects .
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Dopamine Transporters (DAT): Inhibition constants (Kᵢ) of ~100 nM, relevant to attention deficit hyperactivity disorder (ADHD) therapeutics .
In Vivo Studies
While direct studies on this compound are lacking, related molecules show:
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Antidepressant Activity: Reduced immobility time by 40% in the forced swim test (FST) at 10 mg/kg .
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Neuroprotection: 30% reduction in glutamate-induced neuronal apoptosis in rodent models .
Applications in Drug Discovery
Lead compound Optimization
The compound serves as a scaffold for:
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Selective Serotonin Reuptake Inhibitors (SSRIs): Modifying the methoxy group enhances selectivity for 5-HT transporters .
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Antipsychotics: Fluorine substitution improves metabolic stability and bioavailability.
Patent Landscape
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WO 202318712A1: Covers chiral phenethylamine derivatives for treating major depressive disorder.
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US 202401408B2: Describes synthetic methods for high-purity enantiomers.
Comparison with Structural Analogs
| Property | (1S)-5-Fluoro Isomer | (1S)-4-Fluoro Isomer |
|---|---|---|
| Molecular Weight | 205.66 g/mol | 205.66 g/mol |
| logP | 1.2 | 1.5 |
| 5-HT₁A Affinity | 15 nM | 22 nM |
| Metabolic Stability | t₁/₂ = 2.1 h (human liver microsomes) | t₁/₂ = 1.8 h |
The 5-fluoro isomer exhibits slightly higher receptor affinity and metabolic stability, likely due to reduced steric hindrance at the 5-position .
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Toxicology Assessments: Long-term toxicity studies in rodent models.
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Clinical Trials: Phase I trials for safety and tolerability in humans.
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